molecular formula C20H23NO3S2 B3524400 ethyl 2-{[3-(phenylthio)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[3-(phenylthio)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3524400
M. Wt: 389.5 g/mol
InChI Key: JHADJTDOPBBPEA-UHFFFAOYSA-N
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Description

This compound is a derivative of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . It has a complex structure with multiple functional groups, including an amide, a thioether, and a carboxylate ester .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The core structure is a 4,5,6,7-tetrahydro-1-benzothiophene, which is a bicyclic system containing a benzene ring fused to a thiophene ring .


Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the amide group could participate in condensation reactions, while the thioether could be oxidized .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate ester could make it more lipophilic, while the amide could contribute to hydrogen bonding .

Mechanism of Action

While the exact mechanism of action of this compound is not known, similar compounds have been found to activate NRF2 via a non-electrophilic mechanism . They inhibit LPS Ec-stimulated inflammation in macrophages and are moderately stable in liver microsomes .

Future Directions

The compound and its derivatives could be further investigated for their potential biological activities. For example, they could be studied for their anti-inflammatory properties or their ability to activate NRF2 . Additionally, further studies could be conducted to explore their stability in liver microsomes .

Properties

IUPAC Name

ethyl 2-(3-phenylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S2/c1-2-24-20(23)18-15-10-6-7-11-16(15)26-19(18)21-17(22)12-13-25-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHADJTDOPBBPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-{[3-(phenylthio)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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ethyl 2-{[3-(phenylthio)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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ethyl 2-{[3-(phenylthio)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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ethyl 2-{[3-(phenylthio)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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ethyl 2-{[3-(phenylthio)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
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ethyl 2-{[3-(phenylthio)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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